Product packaging for 4-nitro-5-phenyl-1H-indole(Cat. No.:)

4-nitro-5-phenyl-1H-indole

Cat. No.: B1494743
M. Wt: 238.24 g/mol
InChI Key: VQDWTHWGKUCGII-UHFFFAOYSA-N
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Description

Contextualization of Nitro-Phenyl Indole (B1671886) Derivatives in Contemporary Organic Chemistry

Indole and its derivatives are cornerstones of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. pcbiochemres.comirjmets.com The introduction of nitro and phenyl substituents onto the indole scaffold dramatically expands its chemical diversity and biological potential.

Nitro-phenyl indole derivatives are recognized for a wide spectrum of pharmacological activities. The nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's interaction with biological targets and is a key feature in several bioactive compounds. The phenyl group can modulate properties like solubility, and steric bulk, and provide additional sites for interaction. For instance, various isomers of nitro-phenyl indoles have demonstrated potent antibacterial activity. japsonline.comnih.gov Specifically, compounds like 5-nitro-2-phenylindole have been investigated as inhibitors of the NorA efflux pump in Gram-positive bacteria, a mechanism that contributes to antibiotic resistance. japsonline.commdpi.comnih.gov Furthermore, different substitution patterns have led to the discovery of compounds with anti-inflammatory, antiviral, and anticancer properties. nih.govjksus.orgresearchgate.net This established biological relevance provides a strong rationale for the synthesis and investigation of novel isomers like 4-nitro-5-phenyl-1H-indole.

Historical Development and Significance of Indole Nitration and Phenylation Methodologies Relevant to this compound Synthesis

The synthesis of specifically substituted indoles like this compound relies on a rich history of synthetic methodologies developed over more than a century.

Historical Indole Synthesis: The foundational methods for creating the indole ring itself were established in the late 19th and early 20th centuries. The Fischer indole synthesis (1883) remains one of the most widely used methods, involving the acid-catalyzed cyclization of an arylhydrazone. irjmets.comwikipedia.org Other classical methods like the Leimgruber-Batcho (1976), Reissert, and Madelung syntheses have also been pivotal, each offering different pathways to access diverse indole structures. wikipedia.orgpcbiochemres.comresearchgate.net These methods historically provided the primary means to generate the core indole scaffold, which could then be functionalized.

Indole Functionalization: The introduction of substituents onto the pre-formed indole ring is a critical step.

Nitration: The nitration of indole is a delicate process. The electron-rich pyrrole (B145914) ring is sensitive to the strongly acidic conditions of typical nitrating agents (e.g., nitric acid/sulfuric acid), which can lead to polymerization or unwanted side reactions. bhu.ac.in Historically, milder, non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate were developed to achieve more controlled nitration, typically favoring the C3 position. bhu.ac.in Achieving nitration at the C4 position often requires strategies such as using a protecting group on the indole nitrogen (e.g., triisopropylsilyl) followed by directed nitration. acs.org

Phenylation: The introduction of a phenyl group onto the indole nucleus has evolved significantly. Early methods were often limited and harsh. The advent of modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille couplings , revolutionized this area. These methods allow for the precise formation of carbon-carbon bonds between the indole core and a phenyl-containing reagent. More recently, direct C-H activation has emerged as a powerful, atom-economical strategy for arylating indoles without the need for pre-functionalization, though controlling regioselectivity can be a challenge. researchgate.netacs.orgrsc.org

A plausible synthetic strategy for this compound could involve a multi-step sequence, for example, the synthesis of 5-bromo-4-nitro-1H-indole followed by a Suzuki coupling with phenylboronic acid to introduce the phenyl group at the C5 position.

Current Academic Research Landscape and Future Perspectives for this compound

While direct research publications focusing exclusively on this compound are scarce, the current research landscape for its isomers and related structures provides a clear roadmap for future investigations. The academic interest lies in leveraging the unique substitution pattern for novel applications in medicinal chemistry and materials science.

Potential Research Directions:

Antimicrobial Agents: A primary area of future research would be the evaluation of this compound as an antibacterial agent, particularly as an efflux pump inhibitor. The activity of isomers like 5-nitro-2-phenylindole against the NorA efflux pump in Staphylococcus aureus suggests that the 4-nitro-5-phenyl isomer is a compelling candidate for similar screening. japsonline.comnih.gov Comparative studies with other isomers would be crucial to establish structure-activity relationships (SAR), as the position of the nitro and phenyl groups is known to significantly impact biological potency.

Comparative Antibacterial Activity of Selected Nitro-Aryl Indole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Source
2-(3-Nitrophenyl)-1H-indoleS. typhi ATCC 1943015.6 µg/ml japsonline.com
2-(4-Aminophenyl)-1H-indoleB. subtilis ATCC 663315.6 µg/ml japsonline.com
5-methoxy-2-phenylindoleB. cereus3.9 µg/ml japsonline.com

Anticancer and Anti-inflammatory Research: Many indole derivatives exhibit potent anticancer and anti-inflammatory activities. pcbiochemres.comjksus.orgijpsr.com Future work could involve screening this compound against various cancer cell lines and in assays for key inflammatory mediators, such as cyclooxygenase (COX) enzymes. rjpn.org

Synthetic Intermediates: The compound serves as a valuable building block. The nitro group can be readily reduced to an amino group, opening up a pathway to a new family of 4-amino-5-phenyl-1H-indole derivatives, which could be used to synthesize more complex heterocyclic systems or novel ligands for catalysis.

The future of research on this compound is promising. Its synthesis, while requiring careful control, is achievable with modern organic chemistry techniques. The true potential of this molecule lies in its unexplored biological activity, and it stands as a prime candidate for screening in a variety of therapeutic areas, contributing to the ever-expanding field of indole chemistry. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O2 B1494743 4-nitro-5-phenyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

4-nitro-5-phenyl-1H-indole

InChI

InChI=1S/C14H10N2O2/c17-16(18)14-11(10-4-2-1-3-5-10)6-7-13-12(14)8-9-15-13/h1-9,15H

InChI Key

VQDWTHWGKUCGII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C2)NC=C3)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Nitro 5 Phenyl 1h Indole

Regioselective Synthesis Strategies for 4-Nitroindoles with Phenyl Substituents

The synthesis of 4-nitro-5-phenyl-1H-indole presents a significant regiochemical challenge due to the difficulty in achieving selective functionalization at the C4 and C5 positions of the indole (B1671886) nucleus. nih.gov The reactivity of the indole ring typically favors electrophilic substitution at the C3 position, followed by C2 and C6. Therefore, advanced synthetic methods are required to direct substituents to the desired 4- and 5-positions. Strategies often involve either building the indole ring from appropriately substituted precursors or the late-stage functionalization of a pre-formed indole core using transition-metal catalysis.

Palladium-Catalyzed Phenylation Approaches to this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they can be adapted for the synthesis of 5-phenyl-substituted indoles. One plausible approach involves the Suzuki or Stille coupling of a 5-halo-4-nitro-1H-indole precursor with a phenylboronic acid derivative or a phenyltin reagent, respectively.

Alternatively, a more modern approach is the direct C-H arylation of 4-nitro-1H-indole. Transition-metal-catalyzed direct C–H activation has emerged as a powerful synthetic tool for functionalizing indoles at the C4–C7 positions. nih.gov While functionalization at the C5 position can be difficult to achieve selectively, the presence of a directing group, often installed on the indole nitrogen, can facilitate the reaction. For the synthesis of this compound, a hypothetical pathway would involve the palladium-catalyzed reaction between 4-nitro-1H-indole and a phenylating agent like iodobenzene (B50100) or benzene (B151609). The reaction conditions would need to be carefully optimized to favor C5-arylation over other positions. The choice of ligand, oxidant, and solvent is critical in directing the regioselectivity of the C-H activation step. nih.govrsc.org

Table 1: Illustrative Palladium Catalysts and Conditions for Indole Arylation

CatalystLigandOxidant/BaseTypical Phenyl SourceReference Principle
Pd(OAc)₂None or PPh₃Ag₂O / K₂CO₃Iodobenzene nih.gov
PdCl₂(dppf)dppfCs₂CO₃Phenylboronic acidGeneral Suzuki Coupling
Pd(dba)₂dppp / 1,10-phen-(from precursor) researchgate.net

Direct C-H Functionalization Routes for this compound

Direct C-H functionalization is an atom-economical strategy that avoids the pre-functionalization of starting materials. umich.eduresearchgate.net For the synthesis of this compound, this would ideally involve the direct coupling of 4-nitro-1H-indole with benzene. However, achieving regioselectivity at the C5 position in the presence of a C4-nitro group is a significant hurdle. The electron-withdrawing nature of the nitro group deactivates the benzene portion of the indole ring toward electrophilic-type C-H activation pathways.

A potential strategy involves the use of a directing group attached to the indole nitrogen (e.g., picolinamide (B142947) or a removable sulfonyl group). This directing group can coordinate to the metal catalyst (e.g., palladium, rhodium, or cobalt) and position it in proximity to the C7 or C2 C-H bond. nih.govnsf.gov To achieve C5 functionalization, a more complex directing group or a different mechanistic pathway, possibly involving remote C-H activation, would be necessary. Research into C-H activation has shown that C4 functionalization can be achieved via a non-vicinal activation mode, where a directing group at C3 forms a metallacycle that enables functionalization at the C4 position. nih.gov A similar, albeit more challenging, strategy could be envisioned for C5 functionalization.

Multi-Component Reactions for the Construction of the this compound Skeleton

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, offer a highly efficient route to complex molecules. nih.gov An MCR approach to this compound would involve the convergent assembly of the indole skeleton from simple, readily available precursors.

A hypothetical MCR could involve the reaction of a 2-alkynyl-3-nitroaniline derivative with a phenyl-containing component and a cyclization agent. Another possibility is a one-pot reaction involving a substituted aniline (B41778), an aldehyde, and another component that ultimately forms the pyrrole (B145914) ring of the indole. For instance, a reaction between 2-amino-6-nitrotoluene, a phenylglyoxal (B86788) derivative, and a reducing agent could potentially lead to the desired indole scaffold in a single step. The development of new MCRs is a significant area of research, valued for reducing reaction time and saving raw materials, thereby offering both economic and environmental benefits. nih.goverciyes.edu.tr

Precursor Design and Synthesis for this compound

The synthesis of this compound is highly dependent on the availability of suitably substituted precursors. Two main retrosynthetic strategies can be considered:

Construction from a Phenyl-Substituted Benzene Ring: This approach starts with a benzene derivative that already contains the required nitro and phenyl groups in the correct relative positions. For example, a key intermediate could be 2-methyl-3-phenyl-6-nitroaniline. This precursor could then be subjected to an indole-forming reaction. The synthesis of this aniline derivative itself would require a multi-step sequence, likely involving nitration of a phenyl-substituted toluene (B28343) followed by functional group manipulations to introduce the amino group.

Functionalization of a Pre-formed 4-Nitroindole (B16737) Core: This strategy begins with the synthesis of 4-nitro-1H-indole. The synthesis of 4-nitroindoles can be challenging due to the directing effects of the pyrrole ring. Direct nitration of indole typically yields 3-nitroindole or other isomers under various conditions. nih.govrsc.org Therefore, a more controlled synthesis, such as the Bartoli indole synthesis from a nitro-substituted aniline and a vinyl Grignard reagent, or the Leimgruber-Batcho indole synthesis from a nitrated o-nitrotoluene, would be required. Once 4-nitroindole is obtained, it would need to be selectively functionalized at the C5 position, for example by halogenation to produce 5-bromo-4-nitro-1H-indole, which could then be used in a palladium-catalyzed cross-coupling reaction as described in section 2.1.1.

Green Chemistry Principles and Sustainable Syntheses of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes. Key principles include maximizing atom economy, using less hazardous chemical syntheses, employing catalytic reagents over stoichiometric ones, and minimizing the use of auxiliary substances like solvents. nih.govvitalsource.com

Transition-metal-catalyzed C-H activation (Section 2.1.2) is inherently greener than classical cross-coupling methods as it reduces the number of synthetic steps and avoids the generation of organometallic or halide waste products. umich.edu Similarly, multi-component reactions (Section 2.1.3) are highly aligned with green chemistry principles due to their high efficiency, reduction in the number of purification steps, and conservation of resources. nih.goverciyes.edu.tr The use of visible-light photocatalysis also represents a green approach, offering mild reaction conditions. rsc.org

Solvent-Free and Aqueous Medium Syntheses of this compound

A significant goal in green chemistry is to replace volatile organic solvents with more environmentally benign alternatives, such as water, or to eliminate solvents altogether.

Solvent-Free Synthesis: Grinding techniques, a form of mechanochemistry, can be employed to conduct reactions in the solid state without any solvent. ekb.eguns.ac.id For example, a Claisen-Schmidt-type condensation, which can be a step in the synthesis of indole precursors, can be performed by grinding the reactants with a solid base like sodium hydroxide. ekb.eg A one-pot, three-component synthesis of certain indole derivatives has been achieved under solvent- and catalyst-free conditions in an oven, demonstrating the feasibility of this green approach. erciyes.edu.tr

Aqueous Medium Synthesis: While many organometallic reactions are sensitive to water, the development of water-soluble ligands and catalysts has enabled some cross-coupling reactions to be performed in aqueous media. Designing a synthesis for this compound that utilizes water as the solvent would be a significant advancement in sustainability. MCRs can sometimes be effectively carried out in water, which can enhance reaction rates and selectivity due to hydrophobic effects. nih.gov

Photocatalytic and Electrocatalytic Approaches for this compound

Photocatalytic and electrocatalytic methods represent frontiers in green and sustainable chemistry, offering alternative energy inputs to drive chemical transformations. These techniques can provide novel pathways for the synthesis of complex molecules by enabling unique reaction mechanisms under mild conditions.

Photocatalysis: This approach utilizes light energy to generate highly reactive species that can facilitate chemical reactions. In the context of nitroaromatic compounds, photocatalysis has been explored for reduction reactions. researchgate.netresearchgate.net For instance, the photoinduced reduction of aromatic nitro compounds to amino derivatives can be achieved using semiconductor photocatalysts like titanium dioxide (TiO2). researchgate.net This process could theoretically be integrated into a synthetic route for indole formation. While specific applications for the direct synthesis of this compound are not yet widely documented, the principles of photocatalysis hold promise for future synthetic strategies, potentially enabling more sustainable and selective reaction pathways. chemrxiv.org

Electrocatalysis: This method employs an electric potential to drive redox reactions. It has been successfully used for the selective hydrogenation of nitroarenes to anilines, which are key precursors in many heterocyclic syntheses. dntb.gov.ua The high yield and selectivity of electrocatalytic reduction of nitro groups make it a potentially valuable tool in a multi-step synthesis of nitroindoles. dntb.gov.ua By controlling the electrode potential, chemists can precisely manage the extent of reduction, which is crucial for reactions involving multiple functional groups. While direct electrocatalytic cyclization to form the this compound ring system is an area of ongoing research, the foundational reactions, such as nitro group reduction, are well-established.

Optimization of Reaction Conditions for High Yield and Purity of this compound

Achieving optimal yield and purity in the synthesis of this compound is critically dependent on the fine-tuning of various reaction parameters. The synthesis of substituted nitroindoles can be approached through different routes, such as the nitration of a pre-formed phenyl-indole core or the construction of the indole ring from a nitro-substituted precursor via reductive cyclization. chemicalbook.comthieme-connect.de Each approach requires meticulous optimization.

Key parameters that are typically optimized include:

Reagents and Catalysts: The choice of nitrating agent (e.g., NaNO3 in H2SO4, trifluoroacetyl nitrate) or the selection of a reducing agent and catalyst (e.g., Pd/C) for cyclization steps is fundamental. chemicalbook.comthieme-connect.denih.gov For nitration, the concentration and type of acid can dramatically influence regioselectivity and yield. chemicalbook.com

Solvent: The solvent system affects the solubility of reactants and can influence reaction rates and pathways. Solvents ranging from strong acids to organic solvents like acetonitrile (B52724) are used depending on the specific reaction. chemicalbook.comnih.gov

Temperature: Temperature control is crucial. Nitration reactions are often conducted at low temperatures (e.g., 0–5 °C) to control the exothermic reaction and prevent side-product formation. chemicalbook.comnih.gov Conversely, cyclization reactions may require heating to proceed at an optimal rate. rsc.org

Reaction Time: Monitoring the reaction's progress via techniques like Thin-Layer Chromatography (TLC) allows for quenching the reaction at the point of maximum product formation, preventing degradation or the formation of impurities. nih.gov

The following interactive table illustrates a hypothetical optimization study for a key synthetic step, demonstrating how systematic variation of conditions can lead to improved outcomes.

Table 1: Hypothetical Optimization of a Synthetic Step for this compound This table is a representative example based on common optimization strategies in indole synthesis and does not represent actual experimental data for this specific compound.

EntryCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Catalyst AToluene80126588
2Catalyst ADioxane80127290
3Catalyst BDioxane80127891
4Catalyst BDioxane10088595
5Catalyst BDioxane100128493
6Catalyst BAcetonitrile10087585

This systematic approach, often guided by factorial design experiments, allows chemists to identify the ideal combination of conditions to maximize the yield of the desired product while minimizing impurities, which is essential for the efficient synthesis of high-purity this compound. rsc.org

Reaction Mechanisms and Chemical Reactivity of 4 Nitro 5 Phenyl 1h Indole

Electrophilic Aromatic Substitution Reactions of 4-nitro-5-phenyl-1H-indole

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, including indoles. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The indole (B1671886) ring is generally highly reactive towards electrophiles due to the electron-donating character of the nitrogen atom, which stabilizes the cationic intermediate formed during the reaction. nih.gov However, the presence of substituents significantly modulates this reactivity.

The nitro group (-NO₂) is a strong electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. quora.com This has a profound impact on the reactivity of the indole ring in this compound.

Deactivation of the Aromatic System: The primary effect of the nitro group is the deactivation of the aromatic rings towards electrophilic attack. quora.com By withdrawing electron density, it makes the indole nucleus less nucleophilic and therefore less susceptible to reaction with electrophiles. quora.commakingmolecules.com Consequently, electrophilic substitution reactions on this compound generally require more forcing conditions compared to unsubstituted indole. makingmolecules.com

Effect on Reaction Rate: The deactivating nature of the nitro group leads to a slower reaction rate for electrophilic aromatic substitution. quora.com The electron-withdrawing properties increase the activation energy of the reaction, making it energetically less favorable.

The phenyl group at the 5-position, while capable of some electronic effects, primarily introduces steric hindrance that can influence the accessibility of certain positions on the indole ring to incoming electrophiles.

Table 1: Influence of the Nitro Group on Indole Ring Reactivity

Factor Effect of the Nitro Group Consequence for this compound
Electronic Effect Strong electron-withdrawing (-I, -M) Deactivation of the indole ring towards electrophilic attack.
Reactivity Decreased nucleophilicity of the indole ring Slower reaction rates for electrophilic aromatic substitution.

| Reaction Conditions | More forcing conditions required | Higher temperatures, stronger acids, or more reactive electrophiles may be needed. |

The position of further electrophilic substitution on the this compound molecule is governed by the directing effects of the existing substituents. The indole nitrogen directs electrophiles primarily to the C3 position due to the stability of the resulting cationic intermediate. However, the nitro and phenyl groups also exert their influence.

Directing Effect of the Indole Nitrogen: The lone pair of electrons on the indole nitrogen strongly directs incoming electrophiles to the C3 position. This is a general trend for indoles, as the positive charge in the intermediate can be effectively delocalized onto the nitrogen atom.

Directing Effect of the Nitro Group: As a deactivating group, the nitro group directs incoming electrophiles to the meta position relative to itself. makingmolecules.com In the context of the benzene (B151609) portion of the indole ring, this would influence positions C6 and C7.

Combined Influence: The regioselectivity of electrophilic substitution on this compound is a result of the combined directing effects of the indole nitrogen and the nitro group. The powerful directing effect of the indole nitrogen to C3 often dominates. However, under certain conditions, substitution at other positions on the benzene ring, influenced by the nitro group, may be observed. The steric bulk of the phenyl group at C5 can also hinder attack at the adjacent C6 position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position Influence of Indole Nitrogen Influence of Nitro Group Predicted Outcome
C2 Less favored than C3 - Minor product
C3 Strongly activating - Major product
C6 - meta-directing (deactivating) Possible under forcing conditions

| C7 | - | ortho-directing (deactivating) | Minor product, sterically hindered |

Nucleophilic Reactions Involving the Nitro Group of this compound

The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In these reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group.

While the indole ring itself does not have a good leaving group, the nitro group can activate the ring towards nucleophilic attack. nih.gov In some cases, the nitro group itself can act as a leaving group, although this is less common than the displacement of other substituents like halogens. nih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com The stability of this intermediate is crucial for the reaction to occur.

Reduction Pathways of the Nitro Group in this compound to Amino Derivatives

The reduction of the nitro group to an amino group is a synthetically important transformation. wikipedia.orgnih.gov This can be achieved through various reduction methods, including catalytic hydrogenation and chemical reduction. wikipedia.orggoogle.com

The reduction of a nitro group proceeds through several intermediates. nih.govgoogle.com The generally accepted pathway involves the stepwise reduction to a nitroso (-NO) group, followed by a hydroxylamino (-NHOH) group, and finally the amino (-NH₂) group. google.com

Catalytic Hydrogenation: This method typically employs catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.org It is a clean and efficient method for nitro group reduction.

Chemical Reduction: A variety of chemical reagents can be used to reduce nitro groups, including metals in acidic media (e.g., Fe/HCl, Sn/HCl) and metal hydrides. wikipedia.orgnih.gov The choice of reducing agent can sometimes allow for selective reduction of the nitro group in the presence of other reducible functional groups.

Table 3: Common Methods for the Reduction of Nitro Groups

Method Reagents Intermediates Final Product
Catalytic Hydrogenation H₂, Pd/C or PtO₂ Nitroso, Hydroxylamine Amino

Cycloaddition Reactions and Pericyclic Transformations of this compound

The indole nucleus can participate in cycloaddition reactions, although the presence of the nitro group can influence the reactivity and regioselectivity of these transformations. The electron-withdrawing nature of the nitro group can make the indole less reactive as a diene in Diels-Alder reactions. However, it can potentially act as a dienophile under certain conditions. 1,3-dipolar cycloaddition reactions are also a possibility, where the indole can react with various 1,3-dipoles.

Radical Reactions and Spin Chemistry of this compound

The nitro group can be involved in radical reactions. For instance, the one-electron reduction of nitroaromatic compounds can lead to the formation of nitro radical anions. rsc.org These radical species can undergo further reactions. The study of the magnetic properties and spin states of these radical intermediates falls under the domain of spin chemistry. arxiv.org The interaction of unpaired electrons in these radicals with external magnetic fields can provide insights into their structure and reactivity. arxiv.org

Theoretical and Computational Chemistry Studies on 4 Nitro 5 Phenyl 1h Indole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 4-nitro-5-phenyl-1H-indole

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These calculations provide a molecular-level depiction of electron distribution and reactivity.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO is related to its ability to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For indole (B1671886) derivatives, the HOMO is typically distributed over the indole ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is often located on the substituent groups, such as the nitro group in the case of this compound. This distribution suggests that nucleophilic attack is more likely to occur at the nitro group. The presence of the nitro group, being a strong electron-withdrawing group, is expected to lower the energy of the LUMO, thereby increasing the electrophilicity of the molecule. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Indole Derivative

ParameterValue (eV)
HOMO Energy-5.92
LUMO Energy-2.50
HOMO-LUMO Gap (ΔEg)3.42

This data is for a related pyrazole (B372694) derivative and is illustrative of the types of values obtained from FMO analysis. nih.gov

Electrostatic Potential Mapping of this compound

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map displays regions of varying electron density, typically color-coded, where red indicates electron-rich areas (negative potential) and blue indicates electron-poor areas (positive potential). researchgate.net

In this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, making this region susceptible to electrophilic attack. unar.ac.id The hydrogen atom attached to the indole nitrogen would exhibit a positive potential, indicating a site for nucleophilic interaction. The phenyl ring and the indole nucleus would display intermediate potentials, with the exact distribution depending on the interplay of the electron-donating and electron-withdrawing effects of the substituents. Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding, which can influence the molecule's physical and biological properties. researchgate.net

Density Functional Theory (DFT) Applications in Predicting Spectroscopic Signatures of this compound

Density Functional Theory (DFT) is a powerful computational method for predicting the spectroscopic properties of molecules with a high degree of accuracy. mdpi.com It is widely used to calculate vibrational frequencies and nuclear magnetic resonance chemical shifts.

Vibrational Analysis and Infrared (IR) Spectra Prediction for this compound

DFT calculations can be used to predict the infrared (IR) spectrum of this compound by calculating its vibrational frequencies. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule. mdpi.com Theoretical predictions can aid in the assignment of experimental IR bands to specific functional groups and vibrational motions. nih.gov

For this compound, characteristic vibrational frequencies would be expected for the N-H stretch of the indole ring, the symmetric and asymmetric stretches of the nitro group, and the various C-H and C-C stretching and bending modes of the aromatic rings. The N-H stretching vibration typically appears in the range of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected in the regions of 1570-1485 cm⁻¹ and 1370-1320 cm⁻¹, respectively. scialert.net The C-C stretching vibrations of the aromatic rings generally occur in the 1430-1625 cm⁻¹ region. scialert.net

Table 2: Predicted Vibrational Frequencies for a Structurally Related Nitro-Phenyl Compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch~3400
Aromatic C-H Stretch~3100
NO₂ Asymmetric Stretch~1550
C=C Aromatic Stretch~1600
NO₂ Symmetric Stretch~1350

These are generalized predictions for a molecule with similar functional groups.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for this compound

Predicting NMR chemical shifts using computational methods is a valuable tool for structure elucidation and confirmation. nih.govrsc.org DFT calculations can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data. sourceforge.io The chemical shift of a particular nucleus is highly sensitive to its local electronic environment. chemistrysteps.com

In this compound, the protons and carbons of the indole and phenyl rings would exhibit chemical shifts influenced by the electron-withdrawing nitro group and the anisotropic effects of the aromatic systems. The proton on the indole nitrogen would likely show a downfield shift due to its acidic nature and involvement in potential hydrogen bonding. The protons on the aromatic rings will have their chemical shifts determined by the combined electronic effects of the nitro and phenyl substituents. Protons in proximity to the electron-withdrawing nitro group are expected to be deshielded and resonate at higher ppm values. chemistrysteps.com

Molecular Dynamics (MD) Simulations of this compound in Various Chemical Environments

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with surrounding molecules, such as solvents or biological macromolecules. nih.govmdpi.com By simulating the trajectory of a molecule, MD can reveal how its structure and properties are influenced by its environment.

For this compound, MD simulations could be employed to study its behavior in different solvents, which is crucial for understanding its solubility and reactivity in various reaction media. researchgate.net Furthermore, if this molecule is being investigated for potential biological activity, MD simulations can be used to model its interaction with a target protein, providing details about the binding mode, stability of the complex, and key intermolecular interactions. nih.govresearchgate.net These simulations can help to understand how the molecule adapts its conformation to fit into a binding site and the role of specific functional groups in the binding process. nih.gov

Computational Design of Novel Derivatives Based on the this compound Scaffold

The this compound scaffold presents a promising starting point for the rational design of novel molecules with potentially enhanced biological or material properties. Computational chemistry offers a powerful toolkit to explore the chemical space around this core structure, allowing for the in-silico design and evaluation of new derivatives before their actual synthesis. This approach saves significant time and resources by prioritizing the most promising candidates.

Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are central to the computational design of new derivatives. These methods are used to predict the properties and behaviors of hypothetical molecules, guiding the selection of substituents and modifications to the parent scaffold.

Starting from the this compound core, computational chemists can design a virtual library of analogues by introducing various substituents at different positions of the indole ring and the phenyl group. The choice of substituents is guided by the desired properties. For instance, in drug discovery, modifications are often made to improve binding affinity to a biological target, enhance selectivity, or optimize pharmacokinetic properties.

A hypothetical series of designed derivatives of this compound is presented below, along with their computationally predicted properties.

Table 1: Computationally Designed Derivatives of this compound and Their Predicted Properties

Compound ID R1-substituent (Indole N-1) R2-substituent (Phenyl ring) Predicted Binding Affinity (Kd, nM) Predicted HOMO-LUMO Gap (eV)
Parent -H -H 500 3.5
Deriv-01 -CH3 -H 450 3.6
Deriv-02 -H 4-Cl 320 3.3
Deriv-03 -CH3 4-Cl 280 3.4
Deriv-04 -H 4-OCH3 480 3.7
Deriv-05 -CH2COOH -H 200 3.2

| Deriv-06 | -H | 3,4-diCl | 150 | 3.1 |

This data is hypothetical and for illustrative purposes only.

For applications in medicinal chemistry, molecular docking is a key computational technique. If the this compound scaffold is identified as a binder to a specific protein target, docking studies can be used to predict the binding modes and affinities of newly designed derivatives.

In a typical workflow, a virtual library of derivatives is docked into the active site of the target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that approximates the binding free energy.

The results of a virtual screening campaign can be used to prioritize a smaller subset of the most promising compounds for synthesis and experimental testing. This process is significantly faster and less expensive than synthesizing and testing the entire library.

Table 2: Results of a Hypothetical Virtual Screening of this compound Derivatives Against a Target Protein

Compound ID Docking Score (kcal/mol) Predicted Key Interactions
Deriv-01 -7.2 Hydrophobic interaction with Phe234
Deriv-02 -8.5 Hydrogen bond with Ser189, Pi-pi stacking with Tyr237
Deriv-03 -8.9 Hydrogen bond with Ser189, Halogen bond with Leu192
Deriv-04 -7.5 Hydrogen bond with Asn156
Deriv-05 -9.8 Salt bridge with Arg121, Hydrogen bond with Gly122

| Deriv-06 | -10.5 | Multiple halogen bonds, Pi-pi stacking with His240 |

This data is hypothetical and for illustrative purposes only.

To gain a deeper understanding of the behavior of the designed derivatives in a biological environment, molecular dynamics (MD) simulations can be performed. MD simulations model the movements of atoms in a system over time, providing insights into the stability of ligand-protein complexes, the role of solvent molecules, and the conformational changes that may occur upon binding.

For the most promising derivatives identified through docking, MD simulations can be used to validate the predicted binding modes and to calculate binding free energies with greater accuracy. These simulations can reveal subtle differences in the interactions of various derivatives that may not be apparent from static docking poses.

By combining these and other computational techniques, researchers can iteratively refine the design of novel derivatives based on the this compound scaffold, ultimately leading to the identification of compounds with optimized properties for a specific application.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 4 Nitro 5 Phenyl 1h Indole and Its Derivatives

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis of 4-nitro-5-phenyl-1H-indole

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula: C₁₄H₁₀N₂O₂), HRMS provides an experimental mass value that can be compared against the theoretical (monoisotopic) mass, confirming the molecular formula and distinguishing it from other potential isomers.

The power of HRMS is further exemplified in its ability to analyze the isotopic pattern of the molecular ion. researchgate.net The relative intensities of the isotopic peaks (M+, [M+1]+, [M+2]+, etc.) arise from the natural abundance of heavier isotopes, primarily ¹³C, ¹⁵N, and ¹⁸O. By comparing the experimentally observed isotopic distribution with a theoretically simulated pattern for the proposed formula, confidence in the structural assignment is significantly increased. researchgate.netresearchgate.net For C₁₄H₁₀N₂O₂, the [M+1]+ peak will be influenced predominantly by the presence of fourteen carbon atoms (¹³C abundance ≈ 1.1%) and two nitrogen atoms (¹⁵N abundance ≈ 0.37%). This detailed isotopic analysis is crucial for validating the elemental formula, especially in the absence of other characterization data. strath.ac.ukornl.gov

Table 1: Predicted HRMS Data and Isotopic Pattern for this compound (C₁₄H₁₀N₂O₂)

Parameter Value
Molecular Formula C₁₄H₁₀N₂O₂
Theoretical Monoisotopic Mass 238.0742 g/mol
Isotope Relative Abundance (%)
M+ (¹²C₁₄H₁₀¹⁴N₂¹⁶O₂) 100.00
[M+1]+ 15.68

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the connectivity and spatial arrangement of atoms within a molecule in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of the nuclei, multi-dimensional techniques are required to assemble the complete molecular framework of a complex structure like this compound.

Two-dimensional (2D) NMR experiments are essential for establishing the bonding network by correlating different nuclei through bonds. nih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.eduemerypharma.com For this compound, COSY would reveal correlations between adjacent protons on the indole (B1671886) ring (e.g., H2-H3) and on the C5-phenyl substituent, allowing for the mapping of distinct spin systems. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (¹JCH). nih.govemerypharma.com Each cross-peak in an HSQC spectrum represents a C-H bond, providing a definitive link between the ¹H and ¹³C assignments. This is crucial for assigning the carbons of both the indole and phenyl rings. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful for assembling the complete molecular puzzle. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). youtube.com Key HMBC correlations for this compound would include:

Correlations from the phenyl protons to the indole C5, confirming the point of attachment.

Correlations from the indole H6 and H7 to C4 and C5, confirming the position of the nitro and phenyl groups.

Correlations from the indole N-H proton to carbons C2, C3, and C7a, helping to assign the pyrrole (B145914) ring carbons.

Table 2: Expected Key 2D NMR Correlations for Structural Assignment

Experiment Correlating Nuclei Information Gained
COSY H6 ↔ H7 Connectivity in the indole benzene (B151609) ring.
H2' ↔ H3' ↔ H4' Connectivity within the C5-phenyl ring.
HSQC H2 ↔ C2; H3 ↔ C3; etc. Direct C-H bond assignments for all protonated carbons.
HMBC H2', H6' ↔ C5 Confirms the crucial indole-phenyl linkage.
H6 ↔ C4, C7a Establishes the position of the nitro group relative to H6.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. While solution NMR cannot distinguish between polymorphs, as the crystal lattice is destroyed upon dissolution, solid-state NMR (ssNMR) is a powerful, non-destructive technique for their characterization. jeol.com Different polymorphs, having distinct molecular packing and intermolecular interactions, will give rise to different chemical shifts in the ssNMR spectrum. worktribe.comrsc.orgdur.ac.uk Thus, ssNMR can identify and quantify the different polymorphic forms present in a sample, providing critical information that is complementary to techniques like X-ray diffraction. jeol.combruker.com

X-ray Crystallography and Single-Crystal Diffraction of this compound

X-ray crystallography, specifically single-crystal X-ray diffraction, provides the most definitive structural information by mapping the precise coordinates of each atom in the crystal lattice. nih.gov This technique yields a three-dimensional model of the molecule, confirming its connectivity and revealing its conformation, bond lengths, and bond angles with unparalleled precision. mdpi.commdpi.comresearchgate.net For this compound, a successful crystallographic analysis would unambiguously confirm the substitution pattern and provide insights into the planarity of the indole ring and the torsion angle of the phenyl substituent. nih.govacs.org

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the solid state, a phenomenon known as crystal packing. This packing is governed by a network of intermolecular interactions that stabilize the crystal lattice. ias.ac.inchemrxiv.org For this compound, several key interactions are expected to dictate the crystal structure:

Hydrogen Bonding: The indole N-H group is a strong hydrogen bond donor. It is highly likely to form N-H···O hydrogen bonds with the oxygen atoms of the highly polar nitro group of an adjacent molecule, creating chains or dimeric motifs. researchgate.net

π-π Stacking: The electron-rich indole and phenyl aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

C-H···π Interactions: The aromatic protons can act as weak hydrogen bond donors to the π-systems of neighboring rings.

Understanding these interactions is crucial as they influence the compound's physical properties, such as melting point and solubility. ias.ac.in

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Expected Role in Crystal Packing
Hydrogen Bond Indole N-H Nitro Group Oxygen Primary driving force for molecular assembly.
π-π Stacking Indole Ring / Phenyl Ring Indole Ring / Phenyl Ring Contributes to close packing of aromatic systems.

| C-H···π Interaction | Aromatic C-H | Aromatic Ring π-system | Secondary stabilization of the lattice. |

Advanced Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Analysis in this compound

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nsf.gov Each functional group possesses characteristic vibrational frequencies, making these methods excellent for structural confirmation.

FT-IR Spectroscopy: This technique is particularly sensitive to polar functional groups. For this compound, the FT-IR spectrum would be dominated by strong, characteristic absorptions for the N-H stretch of the indole ring and the highly intense asymmetric and symmetric stretches of the nitro (NO₂) group. researchgate.netresearchgate.netlibretexts.org

Raman Spectroscopy: Raman spectroscopy is often more effective for analyzing non-polar and symmetric bonds. nih.gov It would provide complementary information, particularly for the C=C stretching vibrations within the aromatic rings and other skeletal vibrations that may be weak in the IR spectrum. researchgate.netresearchgate.net

Table 4: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Technique
Indole N-H Stretch ~3400 FT-IR
Aromatic C-H Stretch 3100 - 3000 FT-IR / Raman
Nitro NO₂ Asymmetric Stretch 1560 - 1520 FT-IR (Strong)
Nitro NO₂ Symmetric Stretch 1355 - 1315 FT-IR (Strong)
Aromatic C=C Ring Stretch 1600 - 1450 FT-IR / Raman

| C-N | Stretch | 1350 - 1250 | FT-IR |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions in this compound

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful, non-destructive techniques utilized to probe the electronic transitions within molecules. For a compound such as this compound, these methods provide valuable insights into its electronic structure, conjugation, and the influence of its substituent groups—the nitro (-NO2) and phenyl (-C6H5) moieties—on the indole scaffold. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state, while fluorescence involves the emission of a photon as the excited molecule returns to the ground state.

The electronic transitions in aromatic and heterocyclic molecules like this compound are typically π → π* and n → π* transitions. The indole ring system possesses a conjugated π-electron system, giving rise to strong π → π* absorption bands. The introduction of a phenyl group at the 5-position extends this conjugation, which is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the parent indole molecule.

Conversely, the nitro group at the 4-position, being a strong electron-withdrawing group, significantly influences the electronic properties. It can introduce n → π* transitions due to the lone pair of electrons on the oxygen atoms and further modify the π → π* transitions through intramolecular charge transfer (ICT) character. It has been observed in studies of 4-substituted indoles that electron-withdrawing groups tend to shift the maximum absorbance wavelength to the red. nih.gov However, nitro groups are also known to be effective fluorescence quenchers, which could result in low or negligible fluorescence quantum yields for this compound. rsc.org The very low fluorescence quantum yield of approximately 0.001 for 4-nitroindole (B16737) makes it unsuitable for fluorescence measurements, suggesting a similar outcome for its derivatives. nih.gov

Detailed Research Findings

While specific experimental data for this compound is not extensively available in the public domain, the photophysical properties can be inferred from studies on analogous substituted indoles. Research on various donor or acceptor p-phenyl substituted ethenyl indoles has shown that compounds with strong electron-withdrawing substituents, such as a nitro group, exhibit charge transfer behavior in the excited state. rsc.org This ICT character is a result of electron delocalization from the electron-rich indole moiety to the electron-accepting nitro group, leading to a stabilization of the excited state and a red shift in both absorption and fluorescence spectra. rsc.org

The solvent environment can also play a crucial role in the photophysical properties of such molecules, a phenomenon known as solvatochromism. Polar solvents can stabilize the charge-separated excited state in molecules with significant ICT character, leading to further red shifts in the emission spectra.

To illustrate the kind of data obtained from such spectroscopic studies, the following tables present hypothetical photophysical data for this compound in different solvents. It is important to note that these are representative values based on trends observed for similar compounds and are intended for illustrative purposes.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

SolventDielectric Constant (ε)λmax (nm)Molar Absorptivity (ε) (M-1cm-1)Transition
Hexane1.8835012,000π → π
Dichloromethane8.9335813,500π → π
Acetonitrile (B52724)37.536514,000π → π* + ICT
Ethanol24.636213,800π → π* + ICT

Note: This data is illustrative and intended to demonstrate the expected trends in solvatochromism.

Table 2: Hypothetical Fluorescence Data for this compound

Solventλem (nm)Quantum Yield (Φf)Stokes Shift (nm)
Hexane4200.0170
Dichloromethane445< 0.0187
Acetonitrile460< 0.0195
Ethanol455< 0.0193

Note: This data is illustrative. The quantum yield is expected to be very low due to the presence of the nitro group, a known fluorescence quencher.

The data in these tables illustrates that as the solvent polarity increases, a bathochromic shift in both the absorption (λmax) and emission (λem) maxima is anticipated, which is characteristic of a molecule with an excited state that is more polar than its ground state due to intramolecular charge transfer. The Stokes shift, which is the difference between the absorption and emission maxima, is also expected to increase with solvent polarity, further supporting the occurrence of ICT. The extremely low quantum yields underscore the potent quenching effect of the nitro group.

Applications and Advanced Material Science Perspectives of 4 Nitro 5 Phenyl 1h Indole

Role of 4-nitro-5-phenyl-1H-indole as a Building Block in Complex Organic Synthesis

The this compound molecule is a highly functionalized scaffold, making it a valuable starting material for the construction of more elaborate molecular architectures. The nitro group, in particular, is a versatile functional handle; it can be reduced to an amine, which then serves as a nucleophile or a diazotization site for further transformations. d-nb.info This reactivity allows for the systematic elaboration of the indole (B1671886) core into a diverse range of complex organic structures.

The indole framework is a privileged structure for fusing additional heterocyclic rings. The strategic placement of the nitro and phenyl groups on the this compound scaffold provides multiple reaction pathways for cyclization and annulation reactions. For instance, the reduction of the nitro group to an amino group can be followed by condensation reactions with various electrophiles to construct fused polycyclic systems. researchgate.net The synthesis of complex nitrogen- and sulfur-containing heterocycles, such as indolo-triazolo-pyridazinethiones, has been demonstrated starting from functionalized indole precursors, highlighting the utility of the indole core in creating multi-ring systems. nih.gov The general principle involves using a functionalized indole as a synthon to build intricate heterocyclic frameworks, which are of interest in medicinal chemistry and material science. researchgate.netnih.gov

Table 1: Examples of Heterocyclic Systems Derived from Indole Precursors

Starting Material Class Reaction Type Resulting Heterocyclic System Reference
Functionalized Indoles Cyclization/Condensation Indolo-triazolo-pyridazines nih.gov
Dinitroindazoles Nucleophilic Substitution Fused Polycyclic Heterosystems researchgate.net

The derivatives of this compound are promising precursors for functional materials. The ability to perform cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, on the indole scaffold allows for the introduction of various functional groups. nih.gov This chemical versatility enables the fine-tuning of the molecule's electronic and physical properties. By attaching specific moieties, derivatives can be designed for applications in areas like organic electronics or as components of advanced polymers. The synthesis of 3-nitroindoles, for example, serves as a gateway to creating bioactive molecules and complex skeletons like pyrrolo[2,3-b]indoles, demonstrating how a simple nitroindole can be a key intermediate in the synthesis of functional compounds. nih.govrsc.org

Exploration of this compound in Optoelectronic Materials

The inherent electronic structure of this compound, characterized by the electron-donating potential of the indole and phenyl rings and the strong electron-withdrawing nature of the nitro group, suggests significant potential for applications in optoelectronics. This donor-acceptor architecture is a key feature in molecules designed for nonlinear optical (NLO) and electroluminescent applications. nih.gov

Derivatives of this compound are expected to exhibit pronounced intramolecular charge transfer (ICT) characteristics. In such systems, photoexcitation can induce a shift of electron density from the electron-rich part of the molecule (donor) to the electron-deficient part (acceptor). Research on other heterocyclic systems, such as pyrazole (B372694) derivatives containing a nitrophenyl group, has shown that this class of compounds can display substantial NLO properties and electroluminescence due to photo-induced electron transfer. nih.gov The presence of two nitro groups in some derivatives further enhances their electrophilic nature, which can amplify NLO characteristics. nih.gov The combination of the indole and phenyl groups as a donor system with the nitro group as an acceptor in the this compound scaffold makes its derivatives prime candidates for materials with strong charge transfer properties.

Table 2: Predicted Electronic Properties of this compound Derivatives

Molecular Feature Role Potential Property Analogous System Reference
Indole/Phenyl Moiety Electron Donor Facilitates charge separation Pyrazole Derivatives nih.gov
Nitro Group Electron Acceptor Induces charge transfer Nitrophenyl-pyrazoles nih.gov
Conjugated System Bridge Mediates electron transfer General Organic Dyes researchgate.net

The charge transfer characteristics of this compound derivatives make them suitable for use as dyes and pigments. The energy of the ICT transition determines the absorption and emission wavelengths, and thus the color of the compound. By modifying the donor and acceptor strengths or extending the conjugation, the photophysical properties can be precisely tuned. For instance, pyrene (B120774) functionalized triphenylamine-based dyes have been successfully synthesized and used as strong green light emitters in non-doped organic light-emitting diodes (OLEDs). researchgate.net Similarly, boranil dyes bearing tetraphenylethene have shown aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE) effects, which are highly desirable for applications in sensors and bio-imaging. researchgate.net Derivatives of this compound could be engineered to exhibit similar properties, potentially leading to novel dyes for OLEDs, fluorescent probes, or advanced pigments.

Advanced Catalysis Facilitated by this compound Scaffolds

The rigid, planar structure of the indole ring makes it an excellent scaffold for the design of ligands and catalysts. While direct catalytic applications of this compound are not yet established, the indole framework is central to the development of biocatalysts and synthetic catalytic systems. For example, enzymatic scaffolds based on P450 have been constructed to facilitate the direct conversion of indole to indigo, a commercially important dye. nih.govnih.gov This demonstrates the compatibility of the indole scaffold within a catalytic active site.

In synthetic chemistry, the this compound structure could be incorporated into larger ligand frameworks for transition metal catalysis. The nitrogen atom of the indole ring or appended functional groups could coordinate to a metal center, influencing its reactivity and selectivity. Furthermore, the development of chiral indole-based ligands could enable asymmetric catalysis, a critical technology in the synthesis of pharmaceuticals and fine chemicals. The functional groups present on the this compound scaffold offer convenient points for attaching chiral auxiliaries or for linking the scaffold to a catalytic core.

Ligand Design for Organocatalysis and Metal Catalysis Incorporating this compound

There is currently no available research in peer-reviewed literature detailing the design or application of this compound as a ligand in either organocatalysis or metal catalysis. The potential of the indole scaffold, functionalized with nitro and phenyl groups, to coordinate with metal centers or act as a platform for organocatalytic moieties has not been explored in published studies.

Investigation of this compound in Supramolecular Chemistry

Investigations into the role and behavior of this compound within the field of supramolecular chemistry have not been reported in the accessible scientific literature.

Self-Assembly Studies of this compound Derivatives

There are no published studies on the self-assembly properties of this compound or its derivatives. Research on how the interplay of the nitro and phenyl functional groups might direct non-covalent interactions to form ordered supramolecular structures is not available.

Host-Guest Interactions Involving this compound

There is no documented research on the host-guest chemistry of this compound. Studies detailing its capacity to act as either a host or a guest molecule in the formation of inclusion complexes or other host-guest assemblies have not been published.

Future Research Directions and Unresolved Challenges in 4 Nitro 5 Phenyl 1h Indole Chemistry

Development of Novel and Sustainable Synthetic Routes for 4-nitro-5-phenyl-1H-indole

The development of efficient and environmentally benign synthetic methodologies for obtaining this compound is a primary challenge. Current synthetic strategies for related nitroindoles often rely on harsh conditions or multi-step procedures. nih.gov Future research should focus on innovative approaches that offer improved yields, regioselectivity, and sustainability.

One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki-Miyaura or Stille coupling could be adapted to introduce the phenyl group at the C5 position of a pre-functionalized 4-nitroindole (B16737) precursor. organic-chemistry.org Conversely, late-stage nitration of a 5-phenylindole derivative presents a regioselectivity challenge that could be addressed through the development of novel directing groups or catalyst systems.

Furthermore, the principles of green chemistry should guide the development of new synthetic routes. rsc.org This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis or photocatalysis. scispace.comrsc.org One-pot or tandem reaction sequences that minimize intermediate purification steps would also contribute to more sustainable and cost-effective production of this compound. rsc.org

Table 1: Potential Sustainable Synthetic Strategies for this compound

Synthetic ApproachPotential AdvantagesKey Challenges
Directed C-H NitrationAtom economy, reduced wasteRegioselectivity, catalyst development
Cross-Coupling ReactionsHigh functional group tolerancePrecursor synthesis, catalyst cost
Photocatalytic SynthesisMild reaction conditions, sustainabilityCatalyst design, reaction optimization
Flow ChemistryImproved safety and scalabilityEquipment cost, process optimization

Exploration of Unconventional Reactivity Patterns of this compound

The interplay between the electron-withdrawing nitro group and the electron-rich indole (B1671886) nucleus is expected to impart unique reactivity to this compound. While the typical reactivity of indoles involves electrophilic substitution at the C3 position, the presence of the C4-nitro group significantly alters the electronic landscape of the molecule. nih.gov

Future research should investigate the potential for "umpolung" or reversed reactivity, where the typically nucleophilic indole ring exhibits electrophilic character. nih.gov This could enable novel functionalization strategies at positions that are traditionally difficult to access. The electrophilic nature of 3-nitroindoles has been exploited in dearomatization reactions, and similar reactivity could be explored for the 4-nitro isomer. researchgate.netrsc.org

The phenyl group at C5 also introduces possibilities for intramolecular cyclization reactions, potentially leading to novel polycyclic aromatic systems. Furthermore, the nitro group itself can serve as a versatile functional handle for subsequent transformations, such as reduction to an amino group, which can then be further derivatized to introduce a wide range of functionalities.

Integration of this compound into Advanced Functional Systems

The unique electronic and structural features of this compound make it a promising candidate for incorporation into advanced functional materials. The indole scaffold is a well-known component in organic electronics, and the introduction of a nitro group can significantly modulate the electronic properties of the resulting materials. researchgate.net

Future research could focus on the design and synthesis of polymers or small molecules containing the this compound moiety for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-accepting nature of the nitro group could be beneficial for creating materials with desirable charge-transport properties.

Moreover, the potential for this molecule to exhibit interesting photophysical properties, such as fluorescence or phosphorescence, should be investigated. springernature.com The interaction between the indole and the nitrophenyl systems could lead to unique charge-transfer characteristics, making it a candidate for use as a sensor or molecular switch.

Interdisciplinary Research Opportunities Involving this compound

The diverse potential applications of this compound create numerous opportunities for interdisciplinary collaboration. In the field of medicinal chemistry, the indole nucleus is a privileged scaffold found in many biologically active compounds. nih.gov The introduction of the nitro and phenyl groups could lead to novel compounds with potential therapeutic applications, such as anticancer or antimicrobial agents. nih.gov Collaboration with biologists and pharmacologists will be crucial to evaluate the biological activity of derivatives of this compound.

In materials science, collaboration with physicists and engineers will be essential to fully characterize the electronic and optical properties of materials incorporating this molecule and to fabricate and test functional devices. The development of novel synthetic methodologies will also benefit from collaboration with experts in catalysis and green chemistry.

Computational and Data-Driven Approaches for Predicting this compound Properties and Reactivity

Computational chemistry and data-driven approaches are poised to play a significant role in accelerating research on this compound. mdpi.com Density functional theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, as well as its spectroscopic properties and reactivity. consensus.app These theoretical insights can guide experimental efforts in synthesis and functionalization.

Machine learning and artificial intelligence can be utilized to predict the properties and potential applications of derivatives of this compound. nih.govproquest.com By training models on existing data for related indole compounds, it may be possible to predict biological activity, material properties, and even optimal reaction conditions for synthesis. acs.orgchemrxiv.org This data-driven approach can help to prioritize experimental work and reduce the time and resources required for discovery. researchgate.net

Table 2: Computational and Data-Driven Research Directions

Research AreaComputational/Data-Driven ToolsPotential Outcomes
Reaction PredictionMachine Learning, DFTIdentification of optimal synthetic routes
Property PredictionQSAR, Molecular DynamicsPrediction of biological activity and material properties
Mechanistic StudiesDFT, Ab initio calculationsUnderstanding of reaction mechanisms and reactivity
Virtual ScreeningMolecular Docking, Machine LearningIdentification of potential drug candidates

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-nitro-5-phenyl-1H-indole, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis of nitro-substituted indoles typically involves electrophilic substitution or transition-metal-mediated cross-coupling. For example, Pd- or Rh-catalyzed methods can introduce aryl groups at specific positions . For nitro groups, nitration reactions must be carefully controlled using mixed acids (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration. Regioselectivity in 5-substituted indoles is influenced by steric and electronic factors; meta-directing effects of the phenyl group may favor nitro substitution at the 4-position. Purification via column chromatography (silica gel, hexane/ethyl acetate) and structural validation using 1H^1H-NMR and X-ray crystallography (via SHELX ) are critical.

Q. How can crystallographic software (e.g., SHELX, ORTEP-III) validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction data can be processed using SHELX for structure solution and refinement. The WinGX suite integrates tools for data reduction, absorption correction, and visualization . ORTEP-III generates thermal ellipsoid plots to assess positional disorder or thermal motion in the nitro/phenyl groups . Hydrogen-bonding networks (e.g., N–H···O interactions) should be analyzed using graph-set notation (as per Etter’s rules) to confirm packing motifs .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and bioactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can optimize the molecular geometry and compute frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The Colle-Salvetti correlation-energy formula, implemented in quantum chemistry software, evaluates electron correlation effects in nitro groups . For bioactivity prediction, molecular docking (AutoDock Vina) against protein targets (e.g., kinases) requires careful parameterization of the nitro group’s partial charges and torsional flexibility.

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation (e.g., NMR vs. XRD results)?

  • Methodological Answer : Discrepancies between 1H^1H-NMR (solution state) and XRD (solid state) may arise from conformational flexibility or crystal-packing effects. Dynamic NMR experiments (variable-temperature or NOESY) can identify rotameric equilibria in solution. For XRD, check for disorder in the nitro group using residual density maps in SHELXL . If contradictions persist, consider alternative characterization methods like IR spectroscopy (nitro stretch ~1520 cm⁻¹) or mass spectrometry (ESI-MS for molecular ion validation).

Q. What strategies optimize the crystallization of this compound for high-resolution structural studies?

  • Methodological Answer : Slow evaporation from a DCM/hexane mixture (1:3) at 4°C often yields suitable crystals. If polymorphism occurs, screen solvents with varying polarities (e.g., ethanol, acetonitrile). Additive-induced crystallization (e.g., seeding with analogous indole derivatives) can guide nucleation. For challenging cases, use the "hanging drop" vapor diffusion method. Analyze hydrogen-bonding propensity using graph-set analysis to predict supramolecular synthons.

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to investigate the nitro group’s stability under acidic or reducing conditions?

  • Methodological Answer : Monitor reaction progress using UV-Vis spectroscopy (nitro → amine reduction at λ ~400 nm) or HPLC with a C18 column (MeCN/H₂O gradient). For acid stability, conduct pH-dependent degradation studies (pH 1–7) at 37°C, sampling aliquots at intervals. Use pseudo-first-order kinetics to calculate rate constants (kk) and Arrhenius plots for activation energy (EaE_a). Control experiments must account for photodegradation (use amber vials) and oxygen sensitivity (inert atmosphere).

Q. What statistical methods address batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) approaches like factorial design to identify critical variables (e.g., temperature, catalyst loading). Analyze data using ANOVA to isolate significant factors. For reproducibility, implement process analytical technology (PAT) tools like inline IR spectroscopy to monitor reaction endpoints. Report yields with standard deviations (≥3 replicates) and use Grubbs’ test to exclude outliers.

Handling Contradictions in Research

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioassay results for this compound?

  • Methodological Answer : Re-evaluate docking parameters (e.g., protonation states, solvation models) and validate force fields (AMBER vs. CHARMM). If bioactivity is lower than predicted, assess membrane permeability via PAMPA assays or metabolite stability (LC-MS/MS). For false positives, conduct counter-screens against related targets. Cross-validate computational models with experimental SAR data from analogs (e.g., 5-carbamoyl-indole derivatives ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.